ALV2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

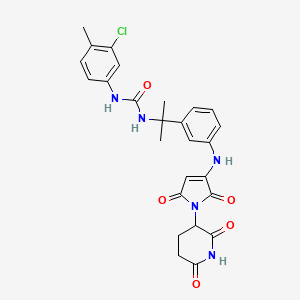

1-(3-chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN5O5/c1-14-7-8-17(12-18(14)27)29-25(37)31-26(2,3)15-5-4-6-16(11-15)28-19-13-22(34)32(24(19)36)20-9-10-21(33)30-23(20)35/h4-8,11-13,20,28H,9-10H2,1-3H3,(H2,29,31,37)(H,30,33,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFHBIMJVFQOQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC(C)(C)C2=CC(=CC=C2)NC3=CC(=O)N(C3=O)C4CCC(=O)NC4=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Agonistic TREM2 Antibody AL002: A Technical Deep Dive into its Mechanism of Action

An In-depth Guide for Researchers and Drug Development Professionals

Initial Note: This document details the mechanism of action of AL002. It is highly probable that the query "ALV2" was a typographical error for "AL002," a well-documented investigational antibody targeting TREM2. All subsequent information pertains to AL002.

Executive Summary

AL002 is a humanized monoclonal immunoglobulin G1 (IgG1) antibody designed as an agonist for the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). TREM2 is a critical receptor expressed on microglia, the resident immune cells of the central nervous system. By binding to and activating TREM2, AL002 aims to enhance the neuroprotective functions of microglia, including phagocytosis, proliferation, and survival, thereby offering a potential therapeutic avenue for neurodegenerative diseases such as Alzheimer's disease. Preclinical and early-phase clinical studies have demonstrated that AL002 engages its target in the brain, modulates key biomarkers of microglial activity, and is generally well-tolerated. However, the Phase 2 INVOKE-2 trial in early Alzheimer's disease did not meet its primary endpoint of slowing clinical decline. This guide provides a comprehensive overview of the molecular mechanism, preclinical and clinical data, and experimental methodologies related to AL002.

Molecular Mechanism of Action

AL002 functions as a TREM2 agonist, binding to the extracellular domain of the TREM2 receptor on the surface of microglia.[1] This binding is proposed to induce a cascade of intracellular signaling events that potentiate microglial function.

The TREM2 Signaling Pathway

TREM2 forms a receptor-ligand complex with the transmembrane adapter protein, DNAX-activating protein of 12 kDa (DAP12). Upon agonist binding, such as by AL002, TREM2 undergoes a conformational change that leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within DAP12. This phosphorylation event recruits and activates the spleen tyrosine kinase (Syk).[2]

Activated Syk initiates a downstream signaling cascade, most notably involving the activation of phosphoinositide 3-kinase (PI3K) and the subsequent activation of Akt. This pathway is crucial for promoting microglial survival, proliferation, and metabolic activity. The proposed signaling pathway of AL002 is depicted in the following diagram.

References

The Role of ALK2 and Arginase-2 in Regulatory T Cell Stability: A Technical Guide

Executive Summary: The stability of regulatory T cells (Tregs), pivotal for maintaining immune homeostasis, is governed by a complex network of signaling pathways and metabolic programs. This technical guide delves into the emerging roles of two key proteins, Activin Receptor-Like Kinase 2 (ALK2) and Arginase-2 (ARG2), in fortifying Treg lineage stability and function. Initial inquiries into "ALV2" suggest a likely reference to one of these two molecules, both of which are increasingly recognized for their significant impact on Treg biology. This document provides an in-depth analysis of the current understanding of ALK2 and ARG2, including their signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to their study. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology and therapeutic development.

ALK2: A Novel Regulator of Treg Stability Under Inflammatory Stress

Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor. Recent evidence suggests a critical role for ALK2 signaling in maintaining the stability of Tregs, particularly in inflammatory environments.[1] Loss of ALK2 has been shown to compromise the expression of the master Treg transcription factor, Foxp3, leading to Treg instability and the acquisition of pro-inflammatory effector functions.[1]

Quantitative Data on ALK2 and Treg Stability

The following table summarizes the key findings from studies on ALK2-deficient Tregs.

| Parameter | Wild-Type Tregs | ALK2-Deficient Tregs | Experimental Context | Reference |

| Foxp3 Stability | High | Reduced | Adoptive transfer into lymphopenic hosts | [1] |

| Proportion of Foxp3low cells | Baseline | Increased | Adoptive transfer into lymphopenic hosts | [1] |

| Cytokine Production (e.g., IFN-γ) | Low | Increased (in exTregs) | Adoptive transfer into lymphopenic hosts | [1] |

| Treg Percentage in Thymus and Spleen | Normal | Comparable to Wild-Type | Steady-state in conditional knockout mice | [2] |

Proposed ALK2 Signaling Pathway in Treg Stability

The precise downstream signaling cascade of ALK2 in maintaining Treg stability is an active area of investigation. Based on its known function as a BMP receptor and its effects on Foxp3, a proposed pathway is illustrated below.

Experimental Protocols

This protocol outlines the general steps for creating mice with a Treg-specific deletion of the Alk2 gene.

-

Design and Construction of Targeting Vector:

-

Obtain a genomic clone of the mouse Alk2 gene.

-

Design a targeting vector containing loxP sites flanking a critical exon of the Alk2 gene.

-

Incorporate a selectable marker (e.g., neomycin resistance cassette) flanked by FRT sites for later removal.

-

-

Gene Targeting in Embryonic Stem (ES) Cells:

-

Electroporate the targeting vector into mouse ES cells.

-

Select for successfully targeted ES cell clones using the appropriate antibiotic.

-

Verify correct integration of the targeting construct by Southern blotting and PCR.

-

-

Generation of Chimeric Mice:

-

Inject the targeted ES cells into blastocysts from a donor mouse strain.

-

Transfer the injected blastocysts into pseudopregnant female mice.

-

Identify chimeric offspring (displaying coat color from both the ES cell and blastocyst donor strains).

-

-

Germline Transmission and Breeding:

-

Breed chimeric mice with wild-type mice to achieve germline transmission of the floxed Alk2 allele (Alk2fl/fl).

-

Cross Alk2fl/fl mice with mice expressing Cre recombinase under the control of the Foxp3 promoter (Foxp3-Cre mice).

-

The resulting offspring (Alk2fl/fl Foxp3-Cre) will have a Treg-specific deletion of the Alk2 gene.

-

This protocol describes the adoptive transfer of ALK2-deficient and wild-type Tregs into lymphopenic hosts to evaluate their stability.

-

Isolation of Tregs:

-

Harvest spleens and lymph nodes from Alk2fl/fl Foxp3-Cre and control (e.g., Alk2fl/fl) mice, which may also express a fluorescent reporter like GFP under the Foxp3 promoter for easier identification.

-

Prepare single-cell suspensions.

-

Isolate CD4+ T cells by magnetic-activated cell sorting (MACS).

-

Sort Treg cells (CD4+GFP+) by fluorescence-activated cell sorting (FACS) to high purity.

-

-

Adoptive Transfer:

-

Inject a defined number of sorted wild-type or ALK2-deficient Tregs intravenously into recipient mice (e.g., Rag1-/- mice, which lack mature T and B cells, creating a lymphopenic environment).

-

-

Analysis of Treg Stability:

-

At specified time points post-transfer, harvest spleens and lymph nodes from the recipient mice.

-

Prepare single-cell suspensions.

-

Stain cells with fluorescently labeled antibodies against CD4 and analyze the expression of the Foxp3-linked reporter (e.g., GFP) by flow cytometry to determine the percentage of cells that have maintained or lost Foxp3 expression.

-

For intracellular cytokine staining, stimulate the cells in vitro with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) before staining for cytokines like IFN-γ.

-

Arginase-2: Fueling Treg Function and Fitness in Tissues

Arginase-2 (ARG2) is a mitochondrial enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea. Studies have revealed that ARG2 is preferentially expressed in tissue-resident Tregs, where it plays a crucial role in enhancing their suppressive capacity and metabolic fitness.[3][4] By metabolizing arginine, ARG2 is thought to regulate mTOR signaling, a key pathway in T cell metabolism and function.[3]

Quantitative Data on ARG2 in Tregs

The following tables summarize quantitative data on ARG2 expression and its impact on Treg function.

Table 2.1: ARG2 mRNA Expression in Human T Cell Subsets

| T Cell Subset | Relative ARG2 mRNA Expression (Normalized to Housekeeping Gene) | Reference |

| Healthy Skin Tregs | High | [3] |

| Healthy Skin CD4+ Teffs | Low | [3] |

| Peripheral Blood Tregs | Very Low | [3] |

| Peripheral Blood CD4+ Teffs | Very Low | [3] |

Table 2.2: Effect of ARG2 on mTOR Signaling in Tregs

| Condition | Measure of mTOR Activity (e.g., Phospho-S6 levels) | Reference |

| Control Tregs | Baseline | [3] |

| Tregs with ARG2 Inhibition | Increased | [3] |

| Tregs with ARG2 Overexpression | Suppressed | [3] |

Arginase-2 Signaling and Metabolic Regulation in Tregs

ARG2's influence on Treg stability and function is primarily metabolic. By depleting intracellular arginine, ARG2 can suppress the mTORC1 pathway, which is known to promote effector T cell differentiation and can destabilize Foxp3 expression when hyperactivated.

Experimental Protocols

This protocol is used to assess the suppressive function of Tregs.

-

Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors by density gradient centrifugation.

-

Isolate CD4+ T cells by negative selection using MACS.

-

Sort responder T cells (Tresp; CD4+CD25-) and regulatory T cells (Tregs; CD4+CD25+CD127lo/-) using FACS.

-

-

Cell Labeling and Co-culture:

-

Label Tresp cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

In a 96-well round-bottom plate, co-culture a fixed number of labeled Tresp cells with varying numbers of Tregs (e.g., at Treg:Tresp ratios of 1:1, 1:2, 1:4, etc.).

-

Include control wells with Tresp cells alone (for maximal proliferation) and unstimulated Tresp cells (for baseline).

-

Stimulate the cells with anti-CD3/CD28 beads.

-

-

Analysis of Proliferation:

-

After 3-5 days of incubation, harvest the cells.

-

Stain with antibodies for CD4 and a viability dye.

-

Analyze the proliferation of Tresp cells by flow cytometry, measuring the dilution of the CFSE dye.

-

Calculate the percentage of suppression at each Treg:Tresp ratio relative to the proliferation of Tresp cells alone.

-

This protocol describes the intracellular staining for ARG2 and phosphorylated S6 (a downstream target of mTORC1).

-

Cell Preparation and Surface Staining:

-

Prepare single-cell suspensions from tissues or peripheral blood.

-

Stain for surface markers (e.g., CD4, CD25) in FACS buffer (PBS with 2% FBS).

-

Wash the cells.

-

-

Fixation and Permeabilization:

-

Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.

-

Wash the cells.

-

Permeabilize the cells with a permeabilization buffer (e.g., containing saponin or a mild detergent) for 10 minutes.

-

-

Intracellular Staining:

-

Incubate the permeabilized cells with fluorescently labeled antibodies against ARG2 and phospho-S6 (and Foxp3 if identifying Tregs this way) in permeabilization buffer for 30-60 minutes at 4°C.

-

Wash the cells twice with permeabilization buffer and then once with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a flow cytometer.

-

Analyze the expression levels of ARG2 and phospho-S6 within the gated Treg population (e.g., CD4+Foxp3+).

-

Logical Workflow for Investigating the Role of a Novel Protein in Treg Stability

The following diagram illustrates a typical experimental workflow for elucidating the function of a protein, such as ALK2 or ARG2, in Treg stability.

Conclusion

The stability of regulatory T cells is a cornerstone of immune tolerance, and its dysregulation is implicated in a host of autoimmune and inflammatory diseases. The identification of ALK2 and Arginase-2 as key contributors to Treg stability opens new avenues for therapeutic intervention. ALK2 signaling appears to be a critical checkpoint for maintaining Treg lineage integrity under inflammatory duress, while Arginase-2 provides a metabolic framework that enhances the fitness and suppressive function of Tregs in peripheral tissues. Further elucidation of the intricate signaling and metabolic networks governed by these two proteins will undoubtedly provide a more comprehensive understanding of Treg biology and pave the way for the development of novel immunomodulatory therapies. The experimental approaches detailed in this guide provide a roadmap for researchers to further explore these and other novel regulators of Treg stability.

References

- 1. Investigating the Role of ALK2 Signaling in Function and Stability of Regulatory T Cells | Old Dominion University [odu.edu]

- 2. rupress.org [rupress.org]

- 3. Regulatory T cells use arginase 2 to enhance their metabolic fitness in tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory T cells use arginase 2 to enhance their metabolic fitness in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Helios Degradation by ALV2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of the Ikaros family zinc finger 2 (IKZF2) protein, Helios, has emerged as a promising therapeutic strategy, particularly in the field of immuno-oncology. Helios is a critical transcription factor for maintaining the suppressive function and stability of regulatory T cells (Tregs), which often infiltrate the tumor microenvironment and dampen anti-tumor immune responses. ALV2, a potent and selective molecular glue degrader, hijacks the Cereblon (CRBN) E3 ubiquitin ligase to induce the proteasomal degradation of Helios. This targeted degradation has been shown to destabilize Tregs, enhance anti-tumor immunity, and holds therapeutic potential for various malignancies. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

Introduction to Helios as a Therapeutic Target

Helios, encoded by the IKZF2 gene, is a member of the Ikaros family of zinc-finger transcription factors. It plays a crucial role in the development, stability, and function of regulatory T cells (Tregs).[1] Within the tumor microenvironment, Tregs are a major obstacle to effective anti-tumor immunity, as they suppress the activity of effector T cells that are capable of killing cancer cells.

Studies have shown that the genetic ablation of Helios in Tregs leads to their instability, causing them to lose their suppressive function and even convert into pro-inflammatory, effector-like T cells.[2] This destabilization of Tregs within the tumor can significantly enhance anti-tumor immune responses.[2] Therefore, the pharmacological degradation of Helios represents an attractive therapeutic strategy to overcome immune suppression in cancer.

This compound: A Selective Helios Molecular Glue Degrader

This compound is a small molecule that acts as a "molecular glue," inducing the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and Helios.[2] This induced proximity leads to the ubiquitination of Helios and its subsequent degradation by the proteasome.

Mechanism of Action

The mechanism of this compound-induced Helios degradation involves the formation of a ternary complex between this compound, CRBN, and the zinc finger domains of Helios. This compound binds to CRBN and alters its substrate specificity, enabling it to recognize and bind to Helios, which is not a natural substrate of CRBN.[2] Once the ternary complex is formed, Helios is polyubiquitinated and targeted for degradation by the 26S proteasome. This targeted degradation is rapid and efficient, leading to a significant reduction in cellular Helios levels.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the comparative degrader DKY709.

Table 1: In Vitro Activity of Helios Degraders

| Compound | Target | Assay | Cell Line | IC50 / DC50 (nM) | Dmax (%) | Reference |

| This compound | CRBN Binding | TR-FRET | - | 570 | N/A | [3] |

| Helios Degradation | Western Blot | Jurkat | Preferential degradation at 0.1-10 µM | N/A | [3] | |

| DKY709 | IKZF2 Degradation | - | - | 4 | 53 | [4] |

| IKZF4 Degradation | - | - | 13 | N/A | [4] | |

| SALL4 Degradation | - | - | 2 | N/A | [4] |

Table 2: In Vivo Pharmacokinetics of Helios Degraders

| Compound | Species | Route | Dose | Cmax (ng/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |

| This compound | Mouse | i.p. | 100 mg/kg (twice daily for 7 days) | N/A | N/A | N/A | [3] |

| DKY709 | Mouse | p.o. | 3 mg/kg | 482 | 2.8 | 53 | [5] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Western Blotting for Helios Degradation

This protocol is for assessing the degradation of endogenous Helios in a human T-cell line, such as Jurkat cells.

Materials:

-

Jurkat T-cells

-

This compound compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-Helios, Mouse anti-Actin (loading control)

-

HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound or DMSO for the desired time (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations for all samples, add Laemmli sample buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-Helios antibody (typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an anti-Actin antibody to ensure equal protein loading.

CRBN-Helios Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay measures the this compound-induced proximity between CRBN and Helios.

Materials:

-

Recombinant purified His-tagged CRBN/DDB1 complex

-

Recombinant purified biotinylated Helios (or a specific zinc finger domain)

-

Terbium (Tb)-conjugated anti-His antibody (donor)

-

Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (acceptor)

-

This compound compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume black plates

-

TR-FRET plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a master mix of CRBN/DDB1-His and Biotin-Helios in assay buffer.

-

Assay Setup:

-

Add the this compound dilutions or vehicle control to the wells of the 384-well plate.

-

Add the CRBN/DDB1-His and Biotin-Helios master mix to all wells.

-

Add the Tb-anti-His antibody and Streptavidin-fluorophore acceptor to all wells.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A higher ratio indicates closer proximity between CRBN and Helios.

IL-2 Secretion Assay in Jurkat Cells

This assay measures the functional consequence of Helios degradation on T-cell activation.

Materials:

-

Jurkat T-cells

-

This compound compound

-

DMSO (vehicle control)

-

Anti-CD3/CD28 antibodies or beads for T-cell stimulation

-

Human IL-2 ELISA Kit

-

96-well cell culture plates

-

ELISA plate reader

Procedure:

-

Cell Treatment: Seed Jurkat cells in a 96-well plate and pre-treat with this compound or DMSO for a specified time (e.g., 18 hours).[3]

-

Cell Stimulation: Add anti-CD3/CD28 antibodies or beads to the wells to stimulate the T-cells.

-

Supernatant Collection: Incubate the cells for 24 hours to allow for IL-2 secretion. After incubation, centrifuge the plate and carefully collect the supernatant.

-

ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Quantify the concentration of IL-2 in each sample using a standard curve. Increased IL-2 secretion in this compound-treated cells compared to the control indicates enhanced T-cell activation.

Visualizations

Experimental Workflow for this compound Evaluation

Conclusion and Future Directions

This compound represents a promising therapeutic agent that leverages the principles of targeted protein degradation to modulate the immune system for anti-cancer activity. The preclinical data strongly support its ability to selectively degrade Helios, leading to the destabilization of regulatory T cells and enhanced T-cell effector functions. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other Helios-targeting molecular glue degraders.

Future research should focus on comprehensive in vivo efficacy studies in various tumor models, including combination therapies with immune checkpoint inhibitors. Further optimization of the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its successful clinical translation. The continued exploration of molecular glue degraders targeting Helios and other challenging "undruggable" targets holds immense promise for the future of cancer therapy.

References

- 1. Acute pharmacological degradation of Helios destabilizes regulatory T cells | Semantic Scholar [semanticscholar.org]

- 2. Acute pharmacological degradation of Helios destabilizes regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sklslabs.com [sklslabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Molecular Glue Degraders via Isogenic Morphological Profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ALV2 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. Regulatory T cells (Tregs) are key drivers of immunosuppression within the TME, hindering anti-tumor immune responses. A promising therapeutic strategy involves the targeted degradation of Helios (IKZF2), a transcription factor critical for Treg stability and function. This technical guide provides an in-depth analysis of ALV2, a potent and selective molecular glue degrader of Helios. We will explore its mechanism of action, its profound effects on the tumor microenvironment, and detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to advance novel cancer immunotherapies.

Introduction: Targeting Helios in the Tumor Microenvironment

The transcription factor Helios, encoded by the IKZF2 gene, is a member of the Ikaros family of zinc-finger proteins and is highly expressed in regulatory T cells.[1] Helios plays a pivotal role in maintaining the stability and suppressive function of Tregs, particularly within the inflammatory milieu of the tumor microenvironment.[1][2] High Treg infiltration in tumors is often associated with poor prognosis and resistance to immune checkpoint inhibitors.[3]

Genetic studies have demonstrated that Helios-deficient Tregs lose their suppressive capabilities and can be reprogrammed into effector-like T cells that secrete pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2).[1][2] This has led to the development of small molecules that can pharmacologically induce the degradation of Helios as a novel cancer immunotherapy approach. This compound is a first-in-class small molecule that acts as a "molecular glue" to induce the degradation of Helios.[1]

This compound: Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to selectively target Helios for degradation. It acts as a molecular glue, facilitating a novel protein-protein interaction between Helios and Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][4] This induced proximity leads to the polyubiquitination of Helios, marking it for degradation by the proteasome.[1] This targeted protein degradation approach offers high selectivity and the potential for sustained pharmacodynamic effects.[1]

Signaling Pathway of this compound-Mediated Helios Degradation

Caption: this compound-mediated degradation of Helios via the CRL4-CRBN E3 ligase pathway.

Effects of this compound on the Tumor Microenvironment

The degradation of Helios by this compound leads to a profound reprogramming of the tumor microenvironment from an immunosuppressive to an immunostimulatory state. The primary effects are observed in regulatory T cells, leading to a cascade of anti-tumor immune responses.

Destabilization of Regulatory T Cells

Pharmacological degradation of Helios in Tregs leads to their destabilization, characterized by a loss of their canonical suppressive phenotype.[1] This is consistent with findings from genetic knockout studies of Ikzf2.[2]

Increased Pro-inflammatory Cytokine Production

A key consequence of Helios degradation is the de-repression of genes encoding for pro-inflammatory cytokines. This compound treatment has been shown to significantly increase the production of IL-2 and IFN-γ by T cells.[1] IL-2 is crucial for the proliferation and survival of effector T cells, while IFN-γ has potent anti-proliferative and pro-apoptotic effects on tumor cells and enhances antigen presentation.

Enhanced Effector T Cell Function and Anti-Tumor Immunity

By reducing Treg-mediated suppression and increasing the availability of pro-inflammatory cytokines, this compound treatment enhances the proliferation and cytotoxic activity of effector T cells (Teffs), such as CD8+ cytotoxic T lymphocytes. This leads to improved tumor cell killing and a delay in tumor growth in preclinical models.[5][6]

Quantitative Data on the Effects of Helios Degraders

The following tables summarize key quantitative data from preclinical studies of this compound and other selective Helios degraders, such as PVTX-405 and PLX-4107, which share a similar mechanism of action.

| Compound | Assay | Cell Line/System | Metric | Value | Reference |

| This compound | CRBN Binding | In vitro | IC50 | 0.57 µM | [4] |

| Helios Degradation | Jurkat cells | - | Preferential | [4] | |

| IL-2 Secretion | Jurkat cells | Fold Increase | Significant | [4] | |

| In vivo Helios Degradation | CrbnI391V/I391V mice | - | Selective | [1] | |

| PVTX-405 | IKZF2 Degradation | Jurkat cells | DC50 | 6.3 nM | [6] |

| IL-2 Production | Jurkat cells | - | Dose-dependent increase | [6] | |

| In vivo Tumor Growth | MC38 syngeneic model | - | Significant delay | [5] | |

| PLX-4107 | IKZF2 Degradation | hPBMC assay | DC50 | 0.3 nM | [7] |

| In vivo Tumor Growth | MDA-MB-231 xenograft | - | Dose-dependent activity | [7] |

Table 1: In Vitro and In Vivo Activity of Selective Helios Degraders.

| Compound | Animal Model | Treatment | Effect on TME | Outcome | Reference |

| This compound | CrbnI391V/I391V mice | 100 mg/kg, i.p. twice daily for 7 days | Reduced Helios in splenic CD4+FoxP3+ Tregs | Selective in vivo degradation | [4] |

| PVTX-405 | MC38 syngeneic model in humanized CRBN mice | Daily oral administration | Destabilization of Tregs | Significant tumor growth delay | [5] |

| PVTX-405 + anti-PD1/anti-LAG3 | MC38 syngeneic model in humanized CRBN mice | Combination therapy | Enhanced anti-tumor immunity | Increased animal survival and durable tumor regressions | [5] |

| PLX-4107 | Xenograft models | Oral administration | Increased infiltration of activated CD4/8+ effector T-cells into tumor | Dose-dependent single-agent anti-tumor activity | [8] |

| PLX-4107 + Pembrolizumab | Xenograft models | Combination therapy | Enhanced T cell-mediated killing | Significant combination benefit in tumor growth inhibition | [8] |

Table 2: Preclinical In Vivo Efficacy of Selective Helios Degraders.

Experimental Protocols

This section provides an overview of key experimental protocols used to evaluate the effects of this compound and other Helios degraders.

In Vitro Helios Degradation Assay

Objective: To determine the potency and selectivity of Helios degradation.

Methodology:

-

Cell Culture: Jurkat cells (a human T lymphocyte cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Treatment: Cells are treated with varying concentrations of the Helios degrader (e.g., this compound, PVTX-405) or DMSO as a vehicle control for a specified time (e.g., 4, 6, or 24 hours).

-

Protein Extraction and Western Blotting:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against Helios (IKZF2), Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH or β-actin).

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Band intensities are quantified using densitometry software. The level of protein degradation is calculated relative to the vehicle control. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are determined from dose-response curves.

T Cell Co-culture and Suppression Assay

Objective: To assess the effect of Helios degradation on Treg suppressive function.

Methodology:

-

Isolation of T Cell Subsets:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

CD4+ T cells are isolated by negative selection.

-

Regulatory T cells (CD4+CD25+CD127low) and responder T cells (Tregs; CD4+CD25-) are sorted using fluorescence-activated cell sorting (FACS).

-

-

Compound Treatment of Tregs: Tregs are cultured in the presence of the Helios degrader or DMSO for a specified period (e.g., 24-48 hours).

-

Co-culture:

-

Responder T cells are labeled with a proliferation dye (e.g., CellTrace Violet).

-

Treated Tregs are co-cultured with labeled responder T cells at various ratios (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tresp).

-

The co-culture is stimulated with anti-CD3/CD28 beads.

-

-

Proliferation Analysis: After 3-5 days, the proliferation of responder T cells is assessed by flow cytometry based on the dilution of the proliferation dye.

-

Data Analysis: The percentage of proliferating responder T cells is quantified for each condition. A decrease in Treg-mediated suppression is indicated by an increase in responder T cell proliferation.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Helios degraders in vivo.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NSG mice) engrafted with human immune cells (humanized mice) or syngeneic mouse models (e.g., C57BL/6 mice with MC38 tumors) are used. For compounds targeting human CRBN, humanized CRBN mice may be required.[5]

-

Tumor Cell Implantation: A specific number of tumor cells (e.g., 1 x 10^6 MC38 cells) are injected subcutaneously into the flank of the mice.

-

Compound Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. The Helios degrader is administered via a specified route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules. A vehicle control group is included.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Pharmacodynamic and TME Analysis: At the end of the study, tumors and spleens are harvested.

-

Tumors are dissociated to single-cell suspensions.

-

Immune cell populations (e.g., Tregs, CD8+ T cells, myeloid cells) are analyzed by flow cytometry.

-

Cytokine levels in the tumor homogenates can be measured by ELISA or multiplex assays.

-

Western blotting can be performed on tumor lysates to confirm Helios degradation.

-

-

Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition. Changes in immune cell populations within the TME are quantified and compared between treatment groups.

Experimental Workflow for In Vivo Efficacy Study

Caption: A generalized workflow for assessing the in vivo efficacy of this compound.

Conclusion and Future Directions

This compound and other selective Helios degraders represent a promising new class of cancer immunotherapies that target the immunosuppressive tumor microenvironment by destabilizing regulatory T cells. The data presented in this technical guide highlight the potent and selective mechanism of action of these compounds and their ability to promote anti-tumor immunity in preclinical models.

Future research should focus on:

-

Combination Therapies: Further investigation into the synergistic effects of Helios degraders with immune checkpoint inhibitors and other cancer therapies.

-

Biomarker Development: Identification of predictive biomarkers to select patients who are most likely to respond to Helios degrader therapy.

-

Clinical Translation: Advancing the clinical development of selective Helios degraders to evaluate their safety and efficacy in cancer patients.

This in-depth technical guide provides a solid foundation for researchers and clinicians working to harness the therapeutic potential of Helios degradation in the fight against cancer.

References

- 1. Acute pharmacological degradation of Helios destabilizes regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable inhibitory activity of regulatory T cells requires the transcription factor Helios - PMC [pmc.ncbi.nlm.nih.gov]

- 3. plexium.com [plexium.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sklslabs.com [sklslabs.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Plexium discloses preclinical evaluation of its selective IKZF2 molecular glue degrader | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: ALV2, a Selective Helios (IKZF2) Degrader, and its Impact on Immune Checkpoint Therapy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tumor microenvironment (TME) is characterized by a high concentration of immunosuppressive cell types, including regulatory T cells (Tregs), which pose a significant barrier to effective anti-tumor immunity and limit the efficacy of immune checkpoint inhibitors (ICIs). A key transcription factor responsible for maintaining the stability and suppressive function of these Tregs is Helios, encoded by the IKZF2 gene.[1][2][3] Targeted degradation of Helios represents a promising therapeutic strategy to destabilize Tregs, reverse their suppressive function, and thereby enhance the efficacy of cancer immunotherapies.

This document provides a technical overview of ALV2, a novel small-molecule molecular glue degrader. This compound selectively induces the degradation of Helios (IKZF2) by redirecting the activity of the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] By destabilizing Helios, this compound functionally reprograms Tregs from a suppressive to an effector-like phenotype, characterized by reduced suppressive capacity and increased production of pro-inflammatory cytokines such as Interleukin-2 (IL-2).[5][6] This mechanism offers a potent strategy to overcome Treg-mediated immunosuppression and may synergize with existing immune checkpoint therapies to improve patient outcomes.

This compound: Mechanism of Action

This compound is a molecular glue that facilitates a novel protein-protein interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the transcription factor Helios (IKZF2).[4][7] The canonical function of the CRBN-containing E3 ligase complex (CRL4-CRBN) is to tag substrate proteins with ubiquitin, marking them for destruction by the proteasome.[8][9]

The mechanism proceeds as follows:

-

Binding: this compound first binds to CRBN.

-

Ternary Complex Formation: The this compound-CRBN complex presents a modified interface that enables the recruitment of Helios, forming a stable ternary complex (Helios-ALV2-CRBN).

-

Ubiquitination: Within this proximity, the E3 ligase complex polyubiquitinates Helios.

-

Proteasomal Degradation: The ubiquitinated Helios is recognized and degraded by the 26S proteasome.

This targeted degradation of Helios leads to the functional destabilization of Tregs.[5]

Quantitative Data Summary

The activity and selectivity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative findings are summarized below.

| Parameter | Assay Type | Value / Observation | Cell Type / System | Reference |

| Binding Affinity | CRBN-binding TR-FRET | IC₅₀ = 0.57 µM | In vitro | [4][6][7] |

| Degradation Activity | Immunoblot / Proteomics | Preferential Helios degradation | Jurkat Cells | [5][6] |

| Degradation Activity | Immunoblot / Proteomics | Preferential IKZF2/4 degradation | Human Tregs | [5] |

| Effective Concentration | Immunoblot | 0.1 - 10 µM | Jurkat Cells | [6] |

| Functional Activity | IL-2 Secretion Assay | Increased IL-2 secretion | Jurkat Cells (at 1 µM) | [6] |

| Functional Activity | Treg Suppression Assay | Diminished suppressive activity | Human Tregs | [5] |

| In Vivo Activity | Flow Cytometry | Reduced Helios in CD4⁺FoxP3⁺ Tregs | C57BL/6 Mice | [4][6] |

| In Vivo Dosage | - | 100 mg/kg, i.p. twice daily | C57BL/6 Mice | [4][6] |

Impact on Regulatory T Cell Function

Helios is critical for maintaining the anergic and suppressive state of Tregs.[1][10] Pharmacological degradation of Helios by this compound induces a profound functional shift in these cells.

-

Loss of Anergy and Suppressive Function: Treatment with this compound diminishes the ability of human Tregs to suppress the proliferation of responder T cells.[5] This indicates a reversal of their key immunosuppressive function.

-

Induction of Pro-inflammatory Cytokines: this compound-treated Tregs, upon restimulation, exhibit a significant increase in the production of effector cytokines, including IL-2 and IFN-γ.[5] This reprogramming transforms them from suppressive cells into cells that can contribute to an inflammatory, anti-tumor environment.

This functional conversion of Tregs within the TME is a highly sought-after goal for enhancing cancer immunotherapy. By removing the "brakes" that Tregs impose on the immune system, this compound can potentially unleash a more robust and effective anti-tumor T cell response, which is expected to synergize with immune checkpoint blockade that targets distinct inhibitory pathways on effector T cells.

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel molecular glue degraders. Below are protocols for key experiments used to characterize this compound.

Protein Degradation Assessment (HiBiT Assay)

The HiBiT system provides a quantitative, luminescence-based method to measure the degradation of a target protein in real-time in living cells.[11][12]

Objective: To quantify the dose-response (DC₅₀) and maximum degradation (Dₘₐₓ) of Helios induced by this compound.

Methodology:

-

Cell Line Generation: Using CRISPR/Cas9, knock-in the 11-amino-acid HiBiT tag to the endogenous IKZF2 locus in a suitable cell line (e.g., Jurkat or a Treg cell line) that stably expresses the LgBiT protein.[13]

-

Cell Plating: Seed the engineered cells into 96-well white, clear-bottom plates at a predetermined density and allow them to adhere or stabilize overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in cell culture medium to achieve the desired concentrations (e.g., 0.01 nM to 10 µM).

-

Treatment: Add the diluted this compound or vehicle control (DMSO) to the cells.

-

Lytic Measurement (Endpoint):

-

After a set incubation period (e.g., 4, 8, or 24 hours), add a lytic detection reagent containing the LgBiT protein and substrate to the wells.

-

Incubate for 10-30 minutes at room temperature to lyse cells and allow the luminescent signal to stabilize.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the normalized values against the compound concentration and fit to a four-parameter logistic curve to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[11]

Treg Suppression Assay

This assay measures the ability of Tregs to suppress the proliferation of conventional T cells (Tconv) or responder T cells (Tresp).[14][15]

Objective: To determine if this compound treatment reduces the suppressive function of human Tregs.

Methodology:

-

Cell Isolation: Isolate human CD4⁺ T cells from PBMCs. Further separate them into Treg (CD4⁺CD25⁺CD127⁻) and responder T cell (Tresp, CD4⁺CD25⁻) populations using fluorescence-activated cell sorting (FACS).

-

Treg Pre-treatment: Culture the isolated Tregs with this compound (e.g., 1 µM) or vehicle control for a specified period (e.g., 24-72 hours). After treatment, wash the cells thoroughly to remove any residual compound.

-

Tresp Labeling: Label the Tresp cells with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet (CTV).

-

Co-culture Setup:

-

Culture a fixed number of labeled Tresp cells alone or with pre-treated Tregs at various Tresp:Treg ratios (e.g., 1:1, 2:1, 4:1).

-

Stimulate all cultures with anti-CD3/CD28 beads or soluble antibodies to induce T cell activation and proliferation.

-

-

Incubation: Culture the cells for 3-5 days.

-

Flow Cytometry Analysis:

-

Harvest the cells and stain for T cell markers if necessary.

-

Analyze the dilution of the proliferation dye in the Tresp population using flow cytometry. Proliferation is indicated by a stepwise halving of the dye's fluorescence intensity with each cell division.

-

-

Data Analysis: Calculate the percentage of divided Tresp cells in each condition. The percent suppression is calculated using the formula: % Suppression = (1 - (% Proliferation with Tregs / % Proliferation without Tregs)) * 100

IL-2 Production Measurement (ELISA)

This protocol outlines the measurement of IL-2 secreted into the cell culture supernatant following T cell stimulation.[16][17][18]

Objective: To quantify the increase in IL-2 secretion from T cells (e.g., Jurkat cells or primary Tregs) after treatment with this compound.

Methodology:

-

Cell Treatment: Culture T cells (e.g., 1x10⁶ cells/mL) with this compound (e.g., 1 µM) or vehicle control for 18-24 hours.

-

Stimulation: Add a stimulating agent (e.g., PMA and Ionomycin, or anti-CD3/CD28 antibodies) to the cell cultures.

-

Supernatant Collection: After a defined stimulation period (e.g., 24-48 hours), centrifuge the cell plates/tubes and carefully collect the supernatant.

-

ELISA Procedure (Sandwich ELISA):

-

Coating: Coat a 96-well ELISA plate with an anti-human IL-2 capture antibody overnight. Wash and block the plate.

-

Sample Incubation: Add standards (recombinant human IL-2) and collected supernatants to the wells and incubate for ~2 hours.

-

Detection: Wash the plate, then add a biotinylated anti-human IL-2 detection antibody and incubate for ~1 hour.

-

Signal Generation: Wash the plate, then add Streptavidin-HRP conjugate and incubate. After a final wash, add a TMB substrate solution. A blue color will develop.

-

Stopping Reaction: Add a stop solution (e.g., sulfuric acid), which will turn the color to yellow.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of IL-2 in the experimental samples.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research compound and not approved for human use.[4]

References

- 1. Stable inhibitory activity of regulatory T cells requires the transcription factor Helios - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Helios—Illuminating the way for lymphocyte self‐control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coexpression of Helios in Foxp3+ Regulatory T Cells and Its Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Acute pharmacological degradation of Helios destabilizes regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Helios degrader this compound (ALV-04-019-01) |CAS:2438124-95-7 Probechem Biochemicals [probechem.com]

- 8. Molecular Glues: Capable Protein-Binding Small Molecules That Can Change Protein–Protein Interactions and Interactomes for the Potential Treatment of Human Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medium.com [medium.com]

- 10. researchgate.net [researchgate.net]

- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro suppression assay for functional assessment of human regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. stemcell.com [stemcell.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ALV2 in Cell Culture

Based on current scientific literature, the term "ALV2" is ambiguous and can refer to two distinct entities:

-

Avian Leukosis Virus (ALV) : It is highly probable that "this compound" is a typographical error and the intended subject is Avian Leukosis Virus, a retrovirus impacting poultry. Subgroup J (ALV-J) is of significant research interest.

-

This compound (Ikaros Degrader) : A specific small molecule compound investigated in cancer research for its ability to induce the degradation of Ikaros family proteins.

This document will primarily detail the experimental protocols for Avian Leukosis Virus Subgroup J (ALV-J) and will also provide a summary of the alternative interpretation of this compound as a chemical degrader.

Topic 1: Avian Leukosis Virus Subgroup J (ALV-J) Experimental Protocols

Application Notes

Avian Leukosis Virus (ALV) is an oncogenic retrovirus that causes significant economic losses in the global poultry industry due to its association with tumors and immunosuppression.[1][2][3] The J subgroup of ALV (ALV-J) is particularly pathogenic.[1][3] Cell culture-based studies are fundamental for investigating ALV-J pathogenesis, developing diagnostic assays, and for vaccine research.

The chicken fibroblast cell line, DF-1, is a standard in vitro model for the propagation and titration of ALV-J.[1][4] A key characteristic of ALV-J infection in cell culture is that it is often non-cytopathic, meaning the virus does not cause visible damage to the cells.[5][6] This necessitates the use of molecular and immunological methods for viral detection and quantification. Common techniques include enzyme-linked immunosorbent assay (ELISA) to detect the viral p27 capsid protein, quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels, and immunofluorescence assays (IFA).[3][4][6]

Furthermore, research into the interplay between ALV-J and host cell signaling pathways has revealed that pathways such as the Wnt/β-catenin signaling cascade can influence viral replication, presenting potential targets for antiviral strategies.[7][8]

Experimental Protocols

1. Protocol for ALV-J Propagation in DF-1 Cells

This protocol outlines the procedure for infecting DF-1 cells with ALV-J for viral propagation and subsequent analysis.

Materials:

-

DF-1 chicken fibroblast cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

ALV-J viral stock

-

Sterile cell culture flasks or plates

-

CO₂ incubator set to 37°C and 5% CO₂

Procedure:

-

Cell Culture Maintenance: Maintain DF-1 cells in DMEM supplemented with 10% FBS.[1]

-

Seeding: Seed DF-1 cells into a suitable culture vessel (e.g., 96-well plate) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[1]

-

Infection:

-

Post-Infection Culture: Add fresh DMEM containing 2% FBS and continue incubation for 5 to 7 days.[4]

-

Harvesting: Collect the cell culture supernatant at desired time points for viral quantification.[2]

2. Protocol for ALV-J Quantification using qRT-PCR

This protocol allows for the sensitive measurement of ALV-J genomic RNA.

Materials:

-

Viral RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers specific for ALV-J

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate viral RNA from the collected culture supernatant using a commercial kit.

-

cDNA Synthesis: Perform reverse transcription to synthesize cDNA from the extracted RNA.

-

qPCR:

-

Set up the qPCR reaction with the master mix, ALV-J specific primers, and cDNA template.

-

A representative thermal cycling profile is: 95°C for 30 seconds, followed by 40 cycles of 95°C for 5 seconds and 60°C for 34 seconds.[7]

-

-

Analysis: Analyze the relative expression of viral genes using the 2-ΔΔCT method, normalized to a suitable reference gene.[7]

3. Protocol for ALV-J p27 Antigen Detection by ELISA

This protocol detects the presence of the ALV p27 capsid protein, a marker of viral infection.

Materials:

-

ALV p27 antigen ELISA kit

-

Culture supernatant samples

-

Microplate reader

Procedure:

-

Add 100 µL of the test sample (culture supernatant) to each well of the ELISA plate.[3]

-

Include positive and negative controls as per the kit instructions.[3]

-

Incubate for 1 hour at 37°C.[3]

-

Wash each well four times with the provided wash buffer.[3]

-

Add 100 µL of enzyme-conjugated antibody to each well and incubate for 1 hour at 37°C.[3]

-

Repeat the wash step.[3]

-

Add the substrate solution and incubate until color develops.

-

Measure the optical density at 450 nm.[3]

-

Calculate the sample-to-positive (S/P) ratio to determine the result.[3]

Quantitative Data Summary

| Parameter | Method | Value | Cell Line | Source |

| Infection Titer | TCID₅₀ | 10² TCID₅₀/ml | DF-1 | [1] |

| qPCR Detection Limit | TaqMan real-time PCR | 10 viral DNA copies | DF-1 | [2] |

| qPCR Reproducibility (CV) | TaqMan real-time PCR | < 1% (inter- and intra-assay) | DF-1 | [2] |

| siRNA Transfection | Lipofectamine RNAiMax | 140 pmol | Chicken Embryo Fibroblasts | [7] |

| GSK-3 Inhibitor X | - | 5 µM | Chicken Embryo Fibroblasts | [7] |

| iCRT14 Inhibitor | - | 5 or 10 µM | Leghorn Male Hepatoma (LMH) | [7] |

Diagrams: Workflows and Signaling Pathways

Caption: Experimental workflow for ALV-J infection and analysis in cell culture.

Caption: Wnt/β-catenin signaling pathway activation enhances ALV-J replication.

Topic 2: this compound as a Mutant-Specific Ikaros Degrader

Application Notes

In the field of oncology and targeted protein degradation, This compound is a small molecule compound classified as a "mutant-specific Ikaros degrader".[9] It functions as a molecular glue, inducing the degradation of Ikaros family proteins (IKZF1, IKZF2, and IKZF3) which are key transcription factors in immune cells.[9]

-

Mechanism of Action: this compound facilitates the interaction between the CRBN E3 ubiquitin ligase and Ikaros proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[9]

-

Therapeutic Relevance: The targeted degradation of Ikaros proteins is a promising strategy for cancer immunotherapy, particularly for hematological malignancies.[9]

Detailed experimental protocols for this compound are often proprietary. However, a general approach for its evaluation in cell culture is outlined below.

General Experimental Workflow for this compound (Ikaros Degrader)

Caption: General workflow for assessing the protein degradation activity of this compound.

References

- 1. A Recombinant Avian Leukosis Virus Subgroup J for Directly Monitoring Viral Infection and the Selection of Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Application of Real-Time PCR for Detection of Subgroup J Avian Leukosis Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. J Subgroup Avian Leukosis Virus Strain Promotes Cell Proliferation by Negatively Regulating 14-3-3σ Expressions in Chicken Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Isolation and Identification of Subgroup J Avian Leukosis Virus Inducing Multiple Systemic Tumors in Parental Meat-Type Chickens [frontiersin.org]

- 5. Development of quantitative competitive-reverse transcriptase-polymerase chain reaction for detection and quantitation of avian leukosis virus subgroup J - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison and verification of quantitative competitive reverse transcription polymerase chain reaction (QC-RT-PCR) and real time RT-PCR for avian leukosis virus subgroup J - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for ALV2 Dosage and Administration in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALV2 is a potent and selective molecular glue degrader targeting Helios (IKZF2), a member of the Ikaros family of zinc-finger transcription factors. By binding to the Cereblon (CRBN) E3 ubiquitin ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of Helios.[1] This mechanism makes this compound a valuable tool for studying the role of Helios in various biological processes, particularly in the context of regulatory T cell (Treg) function and cancer immunotherapy.[1][2] Due to species-specific differences in the CRBN protein, in vivo studies with this compound and similar immunomodulatory drugs require the use of humanized mouse models, specifically the CrbnI391V/I391V mouse, to ensure efficacy.[3][4][5]

These application notes provide a comprehensive guide to the dosage and administration of this compound for in vivo studies, including detailed experimental protocols and a summary of key data.

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound

| Parameter | Details | Reference |

| Compound | This compound | [1] |

| Animal Model | CrbnI391V/I391V mice | [1][2] |

| Dosage | 100 mg/kg | [1] |

| Administration Route | Intraperitoneal (i.p.) injection | [1] |

| Frequency | Twice daily | [1] |

| Duration | 7 days | [1] |

| Observed Effect | Reduced Helios levels in splenic CD4+FoxP3+ Treg cells, with no effect on Ikaros levels. | [1][2] |

Table 2: Formulation of Dosing Solution for this compound

| Component | Purpose | Concentration/Volume | Reference |

| This compound | Active Pharmaceutical Ingredient | 40.0 mg/mL (in DMSO stock) | [1] |

| DMSO | Solubilizing agent | 100 µL (of 40 mg/mL stock) | [1] |

| PEG300 | Vehicle | 400 µL | [1] |

| Tween-80 | Surfactant | 50 µL | [1] |

| Saline | Diluent | 450 µL | [1] |

| Final Concentration | 4 mg/mL | [1] |

Note: An alternative formulation using 20% SBE-β-CD in saline is also reported.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution for Intraperitoneal Administration

This protocol is adapted from established methods for preparing Cereblon E3 ligase modulators for in vivo use.[1][3]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to a final concentration of 40.0 mg/mL. This stock solution can be stored at -80°C for up to 6 months.[1]

-

Formulate the Dosing Solution: In a sterile microcentrifuge tube, combine the following reagents in the specified order to prepare 1 mL of a 4 mg/mL dosing solution:

-

Add 400 µL of PEG300.

-

Add 100 µL of the 40.0 mg/mL this compound stock solution in DMSO.

-

Vortex thoroughly to ensure complete mixing.

-

Add 50 µL of Tween-80.

-

Vortex again until the solution is homogenous.

-

Add 450 µL of sterile saline.

-

Vortex one final time to create a uniform suspension.

-

-

Final Solution: The resulting suspended solution will have a final this compound concentration of 4 mg/mL and is suitable for intraperitoneal injection.[1] Prepare this solution fresh before each administration.

Protocol 2: Intraperitoneal Administration of this compound in CrbnI391V/I391V Mice

Materials:

-

CrbnI391V/I391V mice

-

Prepared this compound dosing solution (4 mg/mL)

-

Sterile 1 mL syringes with 25-27 gauge needles

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Animal Handling: Acclimatize the CrbnI391V/I391V mice to the experimental conditions. Handle the mice gently to minimize stress.

-

Dosage Calculation: Calculate the required volume of the 4 mg/mL this compound dosing solution to achieve a 100 mg/kg dose for each mouse. For example, for a 25 g mouse, the calculation is as follows:

-

Dose (mg) = 100 mg/kg * 0.025 kg = 2.5 mg

-

Volume (mL) = 2.5 mg / 4 mg/mL = 0.625 mL

-

-

Injection Procedure:

-

Securely restrain the mouse, exposing the abdomen.

-

Tilt the mouse slightly with the head downwards.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

Gently inject the calculated volume of the this compound dosing solution into the peritoneal cavity.

-

Withdraw the needle and return the mouse to its cage.

-

-

Dosing Schedule: Administer the intraperitoneal injections twice daily for a total of 7 days.[1]

-

Monitoring: Monitor the mice regularly for any adverse effects.

-

Pharmacodynamic Analysis: At the end of the treatment period, tissues of interest (e.g., spleen) can be harvested to assess the levels of Helios and Ikaros protein by methods such as Western blotting or flow cytometry to confirm target engagement.[2]

Mandatory Visualization

This compound Mechanism of Action and Signaling Pathway

Caption: Mechanism of this compound-induced Helios degradation and downstream immunological effects.

Experimental Workflow for In Vivo this compound Studies

Caption: Experimental workflow for this compound administration and analysis in a humanized mouse model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acute pharmacological degradation of Helios destabilizes regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. CrbnI391V is sufficient to confer in vivo sensitivity to thalidomide and its derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

ALV2 solubility and preparation for experiments

These application notes provide detailed protocols for the solubility and preparation of ALV2, a potent and selective Helios molecular glue degrader, for use in research and drug development.[1]

Data Presentation

This compound Solubility

This compound is sparingly soluble in aqueous solutions. The following table summarizes recommended solvent systems for preparing this compound for experimental use.[1] It is important to note that these preparations result in suspended solutions.[1] Sonication or gentle heating may be required to aid dissolution.[1]

| Protocol | Solvent System | Achieved Concentration | Formulation Type | Recommended Use |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 4 mg/mL (7.63 mM) | Suspended Solution | Oral and Intraperitoneal Injection |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 4 mg/mL (7.63 mM) | Suspended Solution | Not specified |

Storage of Stock Solutions: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a 4 mg/mL suspended solution of this compound suitable for intraperitoneal injection in animal models.[1]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline solution

-

Sterile microcentrifuge tubes

-

Ultrasonic bath

Procedure:

-

Weigh the desired amount of this compound powder.

-

In a sterile microcentrifuge tube, add the solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Add the this compound powder to the solvent mixture.

-

Vortex the tube to mix.

-

If precipitation or phase separation occurs, use an ultrasonic bath to aid in the dissolution and suspension of the compound.

-

Visually inspect the solution to ensure a uniform suspension before administration.

Protocol 2: In Vitro Helios Degradation Assay in Jurkat Cells

This protocol outlines the procedure to assess the ability of this compound to induce the degradation of the Helios protein in Jurkat cells.[1]

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot apparatus

-

Primary antibody against Helios

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

-

Seed the Jurkat cells in a multi-well plate at an appropriate density.

-

Prepare serial dilutions of this compound from the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.[1] Also, prepare a vehicle control (DMSO).

-

Treat the cells with the different concentrations of this compound or vehicle control and incubate for 18 hours.[1]

-

After incubation, harvest the cells and wash with ice-cold PBS.

-

Lyse the cells with cell lysis buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Perform SDS-PAGE and Western blotting to analyze the levels of Helios protein. Use a loading control to normalize the results.

-

Quantify the band intensities to determine the extent of Helios degradation.

Protocol 3: In Vivo Helios Degradation Study in Mice

This protocol describes an in vivo study to evaluate the selective degradation of Helios by this compound in a mouse model.[1]

Materials:

-

This compound formulation for in vivo use (see Protocol 1)

-

Experimental mice (e.g., C57BL/6)

-

Spleen harvesting tools

-

Reagents for single-cell suspension preparation

-

Flow cytometry antibodies (e.g., anti-CD4, anti-FoxP3)

-

Intracellular staining buffers

-

Antibody against Helios for intracellular staining

Procedure:

-

Administer this compound intraperitoneally to the mice at a dose of 100 mg/kg twice daily for 7 days.[1] A control group should receive the vehicle solution.

-

At the end of the treatment period, euthanize the mice and harvest the spleens.

-

Prepare single-cell suspensions from the spleens.

-

Perform surface staining for CD4 and FoxP3 to identify regulatory T (Treg) cells.

-

Perform intracellular staining for Helios to assess its protein levels within the Treg cell population.

-

Analyze the cells by flow cytometry to quantify the reduction in Helios levels in splenic CD4+FoxP3+ Treg cells.[1]

Protocol 4: IL-2 Secretion Assay in Jurkat Cells

This protocol is designed to measure the effect of this compound-mediated Helios degradation on the secretion of Interleukin-2 (IL-2) from Jurkat cells.[1]

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound stock solution (in DMSO)

-

Cell stimulation reagents (e.g., PMA and ionomycin)

-

ELISA kit for human IL-2

Procedure:

-

Culture and seed Jurkat cells as described in Protocol 2.

-

Pre-treat the cells with 1 µM this compound or vehicle control for 18 hours.[1]

-

After the pre-treatment, stimulate the cells with appropriate reagents (e.g., PMA and ionomycin) to induce IL-2 production.

-

Incubate the stimulated cells for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Compare the IL-2 secretion in this compound-treated cells to that in vehicle-treated cells.

Mandatory Visualizations

Caption: this compound signaling pathway leading to Helios degradation and IL-2 secretion.

Caption: General experimental workflow for this compound studies.

References

Application Note: Detection of Helios Degradation by ALV2 using Western Blot

Introduction

Helios, a member of the Ikaros family of zinc-finger transcription factors (IKZF2), is a critical regulator of immune cell development and function, particularly in maintaining the stability and suppressive activity of regulatory T cells (Tregs).[1] Dysregulation of Helios has been implicated in various diseases, including autoimmune disorders and cancers.[2] Targeted protein degradation has emerged as a promising therapeutic strategy to eliminate disease-causing proteins.[2] ALV2 is a novel small molecule designed to specifically induce the degradation of Helios.[1] This application note provides a detailed protocol for utilizing Western blot analysis to monitor and quantify the degradation of Helios in response to this compound treatment.

Principle

This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and Helios.[1][3] This proximity facilitates the polyubiquitination of Helios, marking it for degradation by the 26S proteasome. Western blotting is a powerful immunoassay used to detect and quantify the levels of a specific protein in a complex mixture, making it an ideal method to verify the efficacy of this compound in inducing Helios degradation.[4]

Signaling Pathway of this compound-Mediated Helios Degradation

The mechanism of this compound-induced Helios degradation involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[5][2] The key steps are outlined in the signaling pathway diagram below.

Caption: this compound-mediated degradation pathway of Helios.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the major steps for assessing Helios degradation via Western blot.

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing Western blot analysis to measure the degradation of Helios in Jurkat cells treated with this compound.[1]

1. Materials and Reagents

-

Cell Line: Jurkat cells (human T lymphocyte cell line)

-

Small Molecule: this compound

-

Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Lysis Buffer: M-PER Mammalian Protein Extraction Reagent or RIPA buffer

-

Inhibitors: Protease and phosphatase inhibitor cocktail

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: 4-12% Bis-Tris gels, SDS-PAGE running buffer

-

Transfer: PVDF or nitrocellulose membrane, transfer buffer

-

Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-Helios antibody

-

Mouse or Rabbit anti-Actin or anti-GAPDH antibody (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

-

Wash Buffer: TBST

2. Cell Culture and Treatment

-

Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells at an appropriate density in a multi-well plate.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[4]

3. Sample Preparation

-

After treatment, harvest the cells by centrifugation.

-

Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS).[4]

-

Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[4][6]

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.[4]

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

-

Transfer the supernatant (protein extract) to a new, pre-chilled tube.

4. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]

-

Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

5. SDS-PAGE and Protein Transfer

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-